7-Methoxy-2-phenyl-quinolin-4-ol

HCV NS3 protease Antiviral drug discovery Structure-activity relationship

7-Methoxy-2-phenyl-quinolin-4-ol (CAS 189816-04-4) is the definitive P2-quinolinyloxy building block validated in the BILN 2061 HCV NS3 protease inhibitor series, where its introduction delivered a 710-fold potency improvement over simpler heterocycles. SAR studies confirm that both the 7-methoxy and 2-phenyl substituents are essential for high-affinity binding—generic substitution with mono-substituted quinolin-4-ols leads to drastic potency loss. Also serves as a key intermediate in patented large-scale syntheses of oncology-targeted PTK inhibitors. Procure with confidence for protease inhibitor and kinase inhibitor medicinal chemistry programs.

Molecular Formula C16H13NO2
Molecular Weight 251.285
CAS No. 189816-04-4; 20430-72-2
Cat. No. B2786761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-2-phenyl-quinolin-4-ol
CAS189816-04-4; 20430-72-2
Molecular FormulaC16H13NO2
Molecular Weight251.285
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=O)C=C(N2)C3=CC=CC=C3
InChIInChI=1S/C16H13NO2/c1-19-12-7-8-13-15(9-12)17-14(10-16(13)18)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18)
InChIKeyJZVUAOCDNFNSGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





7-Methoxy-2-phenyl-quinolin-4-ol: A Key Quinolin-4-ol Scaffold for Targeted Protease Inhibitor Synthesis


7-Methoxy-2-phenyl-quinolin-4-ol (CAS 189816-04-4; 20430-72-2) is a substituted quinolin-4-ol characterized by a 7-methoxy and a 2-phenyl group on the quinoline core [1]. It is a solid at room temperature with a reported melting point of 276-277 °C and a purity specification of ≥95% from commercial suppliers . Its structure assigns it to the phenylquinoline class, positioning it as a valuable intermediate for medicinal chemistry programs targeting viral proteases and protein tyrosine kinases [2].

Why Analogues Cannot Simply Replace 7-Methoxy-2-phenyl-quinolin-4-ol in Development Pipelines


Direct replacement of 7-methoxy-2-phenyl-quinolin-4-ol with other quinolin-4-ol derivatives (e.g., 2-phenylquinolin-4-ol without the 7-methoxy substitution, or 7-methoxyquinolin-4-ol without the 2-phenyl group) is inadvisable without thorough re-validation. Structure-activity relationship (SAR) studies on HCV NS3 protease inhibitors reveal that the specific 7-methoxy-2-phenyl-4-quinolyl moiety is critical for achieving high-affinity binding, with its replacement by a simpler heterocycle resulting in a >700-fold loss in potency [1]. This demonstrates that the synergistic effect of both substituents is not readily predictable from the properties of mono-substituted analogues, making generic substitution a high-risk strategy for projects relying on precise intermolecular interactions [2].

Head-to-Head Evidence: Quantifying the Performance Advantage of 7-Methoxy-2-phenyl-quinolin-4-ol


HCV NS3 Protease Binding Affinity: 710-Fold Enhancement vs. Pyridyl Analogue

In the optimization of tripeptide inhibitors for the Hepatitis C Virus (HCV) NS3 protease, replacing a pyridyl substituent at the P2 position with a 7-methoxy-2-phenyl-4-quinolyl group (derived from the target compound) results in a 710-fold increase in binding affinity [1]. This dramatic improvement is attributed to the extended aromatic surface and favorable entropic contributions provided by the quinolin-4-ol scaffold [1].

HCV NS3 protease Antiviral drug discovery Structure-activity relationship

Established Role as Key Intermediate for the Clinical HCV Protease Inhibitor BILN 2061

7-Methoxy-2-phenyl-quinolin-4-ol is a direct synthetic precursor to 2-(2-isopropylaminothiazol-4-yl)-7-methoxy-1H-quinolin-4-one, the core heterocyclic component of BILN 2061, a first-in-class HCV NS3 protease inhibitor that demonstrated proof-of-concept in clinical trials [1]. Its commercial availability and scalable production methods are documented in patent literature [2], underscoring its established utility beyond exploratory research.

HCV therapy Process chemistry Large-scale synthesis

Lipophilicity Control: XLogP3-AA of 3.2 Enables Balanced Physicochemical Profile

The target compound has a computed XLogP3-AA of 3.2 [1], placing it within an optimal range for oral bioavailability (LogP 1-3.5). While similar quinolin-4-ols without the 7-methoxy group, such as 2-phenylquinolin-4-ol, are predicted to have a lower lipophilicity (XLogP ~2.8) [2], the 7-methoxy group provides a slight but deliberate increase in lipophilicity to enhance membrane permeability without excessively compromising solubility. This sits in a favorable lipophilicity window distinct from both more hydrophilic (e.g., 7-hydroxy analogs) and more lipophilic (e.g., 7-ethoxy analogs) derivatives.

Lipophilicity Drug-likeness ADME prediction

High-Impact Scenarios for 7-Methoxy-2-phenyl-quinolin-4-ol in R&D and Production


Antiviral Lead Optimization Targeting HCV and Related Viral Proteases

Academic and industrial groups developing next-generation protease inhibitors can leverage this compound to access the quinolin-4-yloxy P2 moiety that delivered a 710-fold potency improvement in HCV NS3 protease assays . Its use directly recapitulates the SAR strategy of the clinically validated BILN 2061 series, providing a high-confidence starting point for medicinal chemistry campaigns [1].

Synthesis of Protein Tyrosine Kinase (PTK) Inhibitor Intermediates

The compound serves as a substrate in patented large-scale processes for preparing substituted quinolin-4-ols, which are key intermediates for PTK inhibitors targeting cancer . This opens a procurement avenue for kilogram-scale synthesis of oncology-focused libraries.

Chemical Biology Probe Development for Hydrogen Atom Transfer Studies

Vendor annotations indicate this molecule belongs to a group of hydrogen atom inhibitors and can inhibit ns3 protease . This suggests its utility as a probe in mechanistic enzymology studies, where its 7-methoxy-2-phenyl substitution pattern may confer unique photo-physical or reactivity attributes distinct from unsubstituted quinolin-4-ols.

Quote Request

Request a Quote for 7-Methoxy-2-phenyl-quinolin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.